Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazine-1-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-7-5-13(6-8-19)14(20)18-11-9-17(4)10-12-18/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYAEJCGFMXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138599 | |
| Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205059-41-2 | |
| Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205059-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is then converted into a leaving group, which is subsequently replaced by the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is susceptible to acidic hydrolysis , a reaction critical for deprotection in synthetic workflows. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage | HCl (4 M) in dioxane, 25°C, 4 h | 4-[(4-Methylpiperazin-1-yl)carbonyl]piperidine hydrochloride | 85–92% |
This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, releasing CO₂ and tert-butanol. The resulting piperidine derivative is often isolated as its hydrochloride salt .
Oxidation of the Piperazine Ring
The 4-methylpiperazine moiety can undergo N-oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → rt, 12 h | Tert-butyl 4-[(4-methylpiperazin-1-yl-oxide)carbonyl]piperidine-1-carboxylate | Selective oxidation at the tertiary amine |
The reaction is stereoelectronically controlled, with oxidation occurring preferentially at the less hindered nitrogen.
Reduction of the Amide Bond
The carbonyl group linking the piperidine and piperazine rings is reducible to a methylene bridge:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Tert-butyl 4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxylate | 70–75% |
This transformation converts the amide into a secondary amine, enhancing lipophilicity for pharmacokinetic studies .
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amine in the 4-methylpiperazine group participates in alkylation and acylation :
These reactions modify the piperazine’s electronic profile, influencing receptor binding in medicinal chemistry applications .
Coupling Reactions via the Carbamate Group
The Boc-protected piperidine can serve as a substrate for cross-coupling reactions:
Optimized conditions use Pd catalysts in toluene/ethanol mixtures at 80°C, achieving coupling efficiencies >80% .
Stability Under Thermal and pH Conditions
Thermal decomposition of the Boc group occurs above 150°C, releasing isobutylene and CO₂ . In alkaline media (pH >10), the carbamate undergoes slow hydrolysis, whereas acidic conditions (pH <3) accelerate degradation .
Table 2: Comparative Reactivity of Functional Groups
| Group | Reactivity | Preferred Conditions |
|---|---|---|
| Boc carbamate | Acid-sensitive | HCl, TFA, or HBr |
| Piperazine amine | Nucleophilic | Alkylation/acylation |
| Amide bond | Reducible | LiAlH₄, BH₃·THF |
Scientific Research Applications
Drug Development
Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate has been explored as a potential lead compound in drug discovery, particularly in the development of new pharmacological agents targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests its potential as a central nervous system (CNS) agent.
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant-like effects. Studies have shown that derivatives of piperidine can modulate serotonin and norepinephrine levels in the brain, making them suitable candidates for further investigation as antidepressants .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism of action could involve the modulation of apoptosis pathways, although more detailed studies are required to elucidate these effects fully .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis .
Ligand Development
Due to its ability to interact with biological targets, this piperidine derivative is being studied for its role as a ligand in receptor binding assays, particularly in the context of G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant serotonin reuptake inhibition in vitro. |
| Study B | Anticancer Properties | Showed reduced viability in breast cancer cell lines with IC50 values indicating effectiveness. |
| Study C | Ligand Binding | Identified potential interactions with dopamine receptors, suggesting CNS activity. |
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Carbonyl-Linked Substituents
Tert-butyl 4-(4-isopropylpiperidine-1-carbonyl)piperidine-1-carboxylate
- Substituent : 4-isopropylpiperidine carbonyl.
- Molecular Formula : C₁₆H₂₉N₂O₃.
- Synthesis : Prepared via CDI-mediated coupling of N-Boc-isonipecotic acid with 4-isopropylpiperidine in THF, achieving 99% yield .
- This analog was synthesized as an intermediate for Mycobacterium tuberculosis inhibitors .
Tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate
Piperidine Derivatives with Alkyl/Aryl Substituents
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Substituent : Linear 4-methylpentyl chain.
- Molecular Formula: C₁₆H₃₁NO₂.
- Synthesis : Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate, yielding 86% .
- Key Differences : The alkyl chain increases lipophilicity (logP ~3.5 estimated), contrasting with the polar carbonyl-piperazine group in the target compound. NMR data (δ 1.26 ppm for methyl protons) confirm structural integrity .
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Piperidine Derivatives with Heterocyclic Substituents
Tert-butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 37)
- Substituent : Cyclobutylmethyl group with benzyloxycarbonyl.
- Molecular Formula : C₂₂H₃₀N₂O₄.
- Synthesis : Photoredox-catalyzed radical addition, purified via flash chromatography. NMR data (δ 7.35 ppm for aromatic protons) confirm structure .
- Applications : Serves as a precursor for strained cyclobutane-containing molecules in drug discovery .
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : Alkyl chains (e.g., 4-methylpentyl) increase logP, while polar groups (e.g., hydroxybutyl) reduce it.
- Solubility : Piperazine and pyrimidine substituents enhance water solubility via hydrogen bonding.
- Stereoelectronic Effects : Aromatic substituents (e.g., styryl in ) enable π-π interactions, whereas aliphatic groups favor membrane permeability.
Data Tables
Table 1. Key Properties of Selected Analogs
Biological Activity
Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate (CAS Number: 205059-41-2) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H29N3O3
- Molecular Weight : 299.43 g/mol
- IUPAC Name : tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves several steps, including the reaction of tert-butyl piperidine derivatives with 4-methylpiperazine. The reaction conditions often include the use of bases and solvents such as dichloromethane or dioxane to facilitate the formation of the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine moiety is known for its versatility in binding to various biological targets, which may include:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against certain strains of bacteria and fungi, indicating potential applications in treating infections .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity in vitro. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapeutics .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Neuropharmacological Effects :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index | Notable Activities |
|---|---|---|---|
| Tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | 254905-58-3 | 0.95 | Antimicrobial |
| Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | 544696-01-7 | 0.95 | Anticancer |
| N-Ethyl 1-BOC-piperidine-4-carboxamide | 1016716-42-9 | 0.95 | Enzyme inhibition |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine core using tert-butyl carbamate as a protecting group. For example, coupling N-Boc-4-piperidone with 4-methylpiperazine under reflux in dichloromethane with a coupling agent like HATU ().
- Step 2: Purification via silica gel chromatography to isolate the product. Yields range from 70–85% depending on reaction scale and solvent choice ().
- Critical Parameters: Catalysts (e.g., DIPEA for pH control), solvent polarity, and temperature (20–25°C for stability) significantly impact efficiency ().
Q. How is this compound characterized structurally, and what analytical methods are recommended?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and piperazine/piperidine backbone (δ 2.5–3.5 ppm for N-CH₂) ().
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₈N₃O₃: 310.2129) ().
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients ().
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact ().
- Ventilation: Use fume hoods due to potential dust inhalation hazards ().
- Storage: Stable at –20°C under inert gas (e.g., argon) to prevent hydrolysis ().
Advanced Research Questions
Q. How can reaction by-products be minimized during the coupling of piperazine and piperidine moieties?
- Optimized Coupling Agents: Replace EDCl/HOBt with HATU or PyBOP to reduce racemization ().
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis to remove residuals ().
- Temperature Control: Maintaining 0–5°C during acyl chloride formation prevents undesired side reactions ().
Q. What structural features influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Piperazine-Piperidine Conformation: The rigid bicyclic system enhances binding to G-protein-coupled receptors (GPCRs) ().
- tert-Butyl Group: Hydrophobic interactions with binding pockets, as shown in molecular docking studies ().
- Carbonyl Linker: Facilitates hydrogen bonding with catalytic residues (e.g., serine proteases) ().
Q. How do stability studies inform storage and experimental design under varying pH/temperature conditions?
- pH Sensitivity: Degrades rapidly in acidic conditions (pH <3) via tert-butyl ester cleavage. Neutral buffers (pH 6–8) are optimal ().
- Thermal Stability: Stable at 25°C for 48 hours but decomposes at >60°C (TGA data in ).
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How can researchers reconcile these variations?
- Scale Dependency: Milligram-scale reactions () report 83% yield, while larger batches () drop to 70% due to mixing inefficiencies.
- Purification Methods: Silica chromatography () vs. recrystallization () affects recovery rates.
- Reagent Purity: Lower-grade coupling agents (e.g., EDCl vs. HATU) reduce efficiency by 10–15% ().
Q. Conflicting solubility What factors contribute to these differences?
- Solvent Polarity: High solubility in DMSO (>50 mg/mL) vs. limited solubility in water (<0.1 mg/mL) ().
- Crystallinity: Amorphous batches () dissolve faster than crystalline forms ().
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Parameter | Route A () | Route B () |
|---|---|---|
| Coupling Agent | EDCl/HOBt | HATU |
| Solvent | Dichloromethane | DMF |
| Yield | 70% | 83% |
| Purity (HPLC) | 92% | 95% |
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation (%) | Major By-Product |
|---|---|---|
| pH 2, 24h | 95% | Piperidine-4-carboxylic acid |
| 60°C, 48h | 40% | N-Methylpiperazine |
| UV Light, 7d | 15% | Oxidized carbonyl |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
